molecular formula C5H12ClNO B1405463 Methanamine, N-(cyclopropylmethoxy)-, hydrochloride CAS No. 1380343-04-3

Methanamine, N-(cyclopropylmethoxy)-, hydrochloride

Cat. No. B1405463
M. Wt: 137.61 g/mol
InChI Key: XUGQREIIOVVGIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanamine, N-(cyclopropylmethoxy)-, hydrochloride is a chemical compound with the following properties:



  • IUPAC Name : (2-(cyclopropylmethoxy)phenyl)methanamine hydrochloride

  • CAS Number : 2097884-29-0

  • Molecular Weight : 213.71 g/mol

  • Physical Form : Solid



Molecular Structure Analysis

The molecular structure of Methanamine, N-(cyclopropylmethoxy)-, hydrochloride consists of a phenyl ring with a cyclopropylmethoxy substituent. The hydrochloride salt forms due to the presence of the protonated amine group.



Chemical Reactions Analysis

The reactivity of this compound likely involves interactions with other nucleophiles or electrophiles. However, without specific studies or experimental data, we cannot provide detailed information on its chemical reactions.



Physical And Chemical Properties Analysis


  • Solubility : The compound is likely soluble in water due to its hydrochloride salt form.

  • Melting Point : Experimental data on the melting point would be valuable for a more accurate assessment.

  • Stability : Assessing its stability under various conditions (temperature, pH, etc.) is essential.


Safety And Hazards

As with any chemical compound, safety precautions are crucial:



  • Toxicity : Evaluate its toxicity profile, especially considering its potential use in pharmaceuticals or other applications.

  • Handling : Follow standard laboratory safety protocols when handling this compound.

  • Environmental Impact : Investigate its environmental impact, including degradation and persistence.


Future Directions


  • Biological Studies : Conduct in vitro and in vivo studies to explore its pharmacological effects.

  • Structural Elucidation : Obtain crystallographic data to determine the precise arrangement of atoms.

  • Drug Development : Investigate its potential as a therapeutic agent or precursor for drug development.


Please note that the information provided here is based on available data, and further research is recommended to enhance our understanding of this compound. For more detailed insights, consult relevant scientific literature12.


properties

IUPAC Name

N-(cyclopropylmethoxy)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-6-7-4-5-2-3-5;/h5-6H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGQREIIOVVGIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNOCC1CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanamine, N-(cyclopropylmethoxy)-, hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanamine, N-(cyclopropylmethoxy)-, hydrochloride
Reactant of Route 2
Reactant of Route 2
Methanamine, N-(cyclopropylmethoxy)-, hydrochloride
Reactant of Route 3
Reactant of Route 3
Methanamine, N-(cyclopropylmethoxy)-, hydrochloride
Reactant of Route 4
Reactant of Route 4
Methanamine, N-(cyclopropylmethoxy)-, hydrochloride
Reactant of Route 5
Methanamine, N-(cyclopropylmethoxy)-, hydrochloride
Reactant of Route 6
Methanamine, N-(cyclopropylmethoxy)-, hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.